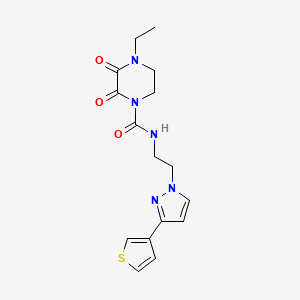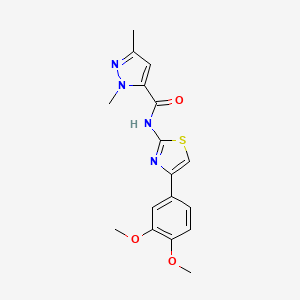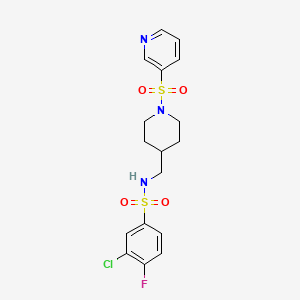![molecular formula C12H13ClN4O B2961016 4-{2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethyl}phenol CAS No. 122862-31-1](/img/structure/B2961016.png)
4-{2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of pyrimidine, which is a widespread two-nitrogen containing compound in nature . It is of substantial interest for its perspective antiviral and psychotherapeutic activities . The introduction of the second amino substituent in 4-amino-6-chloropyrimidine was achieved using Pd (0) catalysis .
Synthesis Analysis
The synthesis of this compound involves a series of reactions. For instance, N-[2-(1-Adamantyloxy)ethyl]-6-chloropyrimidin-4-amine was obtained from dichloropyrimidine and amine in the presence of K2CO3 in DMF . An efficient and practical microwave-promoted method was developed to synthesize related compounds using less toxic organic reagents and low boiling solvents .Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring substituted with amino groups and a phenol group .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and can involve various processes such as amination, solvolysis, and condensation . The Dimroth rearrangement, which involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure, can also be relevant .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, 2-Amino-6-chloropyrimidin-4-ol has a molecular weight of 145.547, a density of 1.6±0.1 g/cm3, a boiling point of 413.7±48.0 °C at 760 mmHg, and a melting point of 252 °C (dec.) (lit.) .Wirkmechanismus
Target of Action
The primary target of the compound 4-{2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethyl}phenol is Aurora kinase A (AURKA) . AURKA is a protein that plays a crucial role in cell division. It is involved in the formation of the mitotic spindle and the separation of chromosomes during anaphase .
Mode of Action
The compound interacts with AURKA by binding to it, thereby inhibiting its activity . This interaction results in a reduction in the phosphorylation of AURKA at Thr283 . The inhibition of AURKA activity disrupts the normal process of cell division, leading to cell cycle arrest .
Biochemical Pathways
The inhibition of AURKA affects the cell cycle, particularly the transition from the G2 phase to the M phase . This disruption in the cell cycle can lead to apoptosis, or programmed cell death . The compound triggers the cleavage of caspase-3 and caspase-7, as well as poly (ADP-ribose) polymerase, which are key players in the execution-phase of apoptosis .
Pharmacokinetics
The compound’s molecular weight, density, and boiling point, among other physical and chemical properties, have been reported . These properties can influence the compound’s bioavailability, or the extent and rate at which it reaches its site of action.
Result of Action
The result of the compound’s action is a reduction in clonogenicity, or the ability of a single cell to grow into a colony . The compound also induces caspase-mediated apoptotic cell death in HCT116 human colon cancer cells . This means that the compound could potentially be used as a therapeutic agent for the treatment of cancer.
Zukünftige Richtungen
The future directions for this compound could involve further exploration of its potential antiviral and psychotherapeutic activities, as well as its inhibitory effects on various enzymes . Additionally, the development of more efficient and environmentally friendly synthesis methods could be a focus .
Eigenschaften
IUPAC Name |
4-[2-[(2-amino-6-chloropyrimidin-4-yl)amino]ethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4O/c13-10-7-11(17-12(14)16-10)15-6-5-8-1-3-9(18)4-2-8/h1-4,7,18H,5-6H2,(H3,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQCJUSKERJXWAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC2=CC(=NC(=N2)N)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethyl}phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(5-{[4-(4-Acetylphenyl)piperazin-1-yl]carbonyl}-4-ethyl-1,3-thiazol-2-yl)pyrrolidin-2-one](/img/no-structure.png)



![Ethyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2960939.png)

![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2960942.png)


![6-Cyclopropyl-2-[(1-methanesulfonylpiperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2960949.png)

![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2960953.png)

![2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2960955.png)